molecular formula C13H11ClN4O2 B2904775 7-benzyl-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 93703-28-7

7-benzyl-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2904775
CAS No.: 93703-28-7
M. Wt: 290.71
InChI Key: LCOWIMHMOWUCCU-UHFFFAOYSA-N
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Description

7-benzyl-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic nucleoside analog known for its applications in medicinal chemistry. It is also referred to as clofarabine and has been used in the treatment of malignant hematological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the chlorination of 7-benzyl-3-methylxanthine followed by purification processes. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled temperatures to ensure the selective chlorination at the 8-position of the purine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination reactions followed by crystallization and purification steps to achieve the desired purity and yield. The process is optimized to ensure cost-effectiveness and scalability while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7-benzyl-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 8-position can be substituted with different nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

7-benzyl-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It is used in the treatment of certain types of cancer, particularly hematological malignancies.

    Industry: The compound is utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 7-benzyl-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its incorporation into DNA, leading to the inhibition of DNA synthesis and repair. This results in the induction of apoptosis in rapidly dividing cells, making it effective against certain types of cancer. The compound targets specific enzymes and pathways involved in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-8-(3-chloro-but-2-enylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione
  • 7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione
  • 7-Benzyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione

Uniqueness

7-benzyl-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern and its potent activity against certain cancer cells. Its ability to selectively inhibit DNA synthesis and induce apoptosis sets it apart from other similar compounds .

Properties

IUPAC Name

7-benzyl-8-chloro-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O2/c1-17-10-9(11(19)16-13(17)20)18(12(14)15-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOWIMHMOWUCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

8-Chloro-3-methyl-3,7-dihydropurine-2,6-dione (200 mg) and potassium carbonate (152 mg) were suspended in N,N-dimethylformamide (10 ml), and benzyl bromide was added dropwise thereto while cooling on ice. The reaction mixture was left standing till reaching room temperature, and was stirred at room temperature for 13 hours. The resulting white suspension was diluted with ethyl acetate and water, and filtered to give 133 mg of the title compound.
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